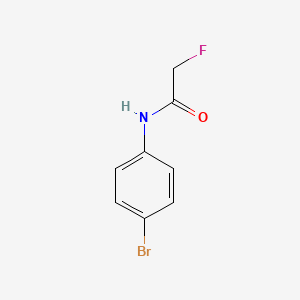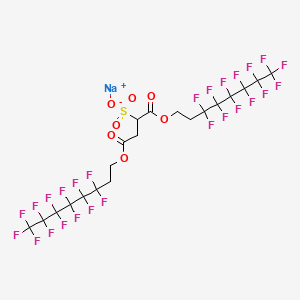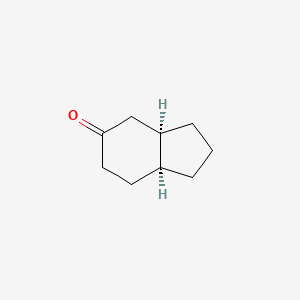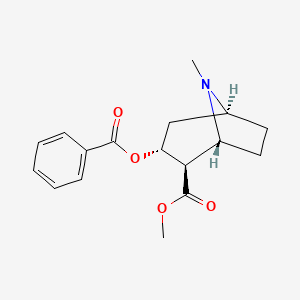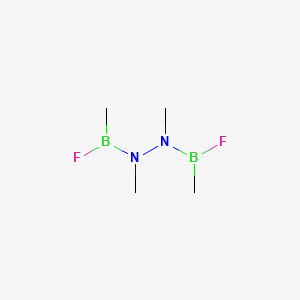
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is a unique chemical compound characterized by its hydrazine core substituted with fluoro(methyl)boryl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- typically involves the reaction of hydrazine with fluoro(methyl)borane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between -78°C to room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of hydrazine derivatives with reduced functional groups.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- involves its interaction with molecular targets through its hydrazine core and fluoro(methyl)boryl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.
相似化合物的比较
Similar Compounds
Hydrazine, 1,2-dimethyl-: Lacks the fluoro(methyl)boryl groups, resulting in different reactivity and applications.
Fluoro(methyl)boryl hydrazine: Contains the fluoro(methyl)boryl groups but lacks the dimethyl substitution, affecting its chemical properties.
Uniqueness
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is unique due to the presence of both fluoro(methyl)boryl and dimethyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
73775-17-4 |
|---|---|
分子式 |
C4H12B2F2N2 |
分子量 |
147.78 g/mol |
IUPAC 名称 |
1,2-bis[fluoro(methyl)boranyl]-1,2-dimethylhydrazine |
InChI |
InChI=1S/C4H12B2F2N2/c1-5(7)9(3)10(4)6(2)8/h1-4H3 |
InChI 键 |
MYDNMUJHQUIMJF-UHFFFAOYSA-N |
规范 SMILES |
B(C)(N(C)N(B(C)F)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


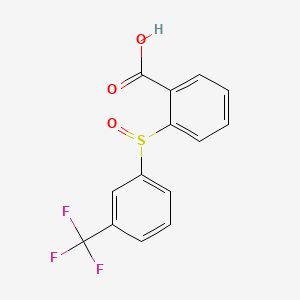
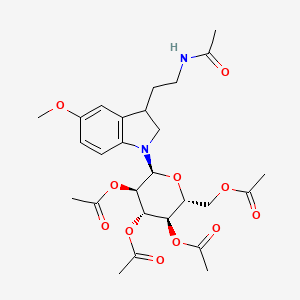
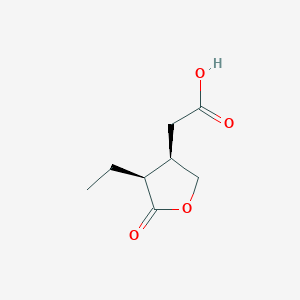

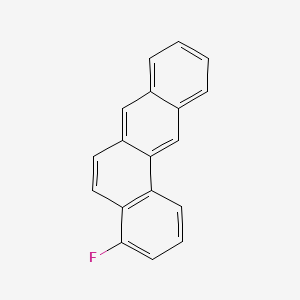
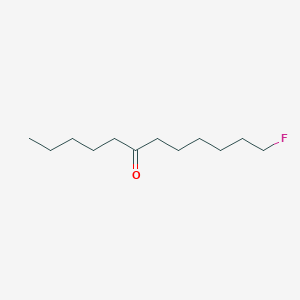

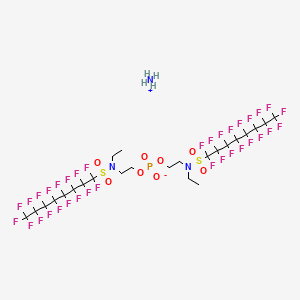
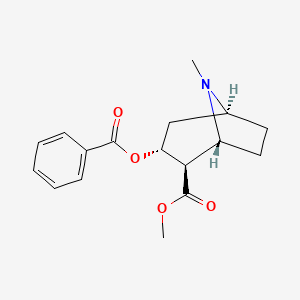
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
